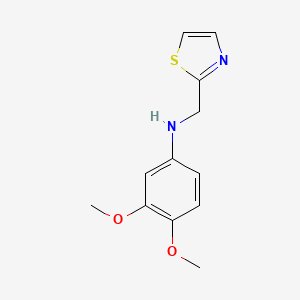
Mono(3-Methyl-2-pentyl) Phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono(3-Methyl-2-pentyl) Phthalate is a phthalate ester with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol . It is primarily used in research settings, particularly in the field of proteomics . Phthalates are widely known for their use as plasticizers, which enhance the flexibility and durability of plastic products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mono(3-Methyl-2-pentyl) Phthalate typically involves the esterification of phthalic anhydride with 3-methyl-2-pentanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Mono(3-Methyl-2-pentyl) Phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and 3-methyl-2-pentanol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Phthalic acid and 3-methyl-2-pentanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Applications De Recherche Scientifique
Mono(3-Methyl-2-pentyl) Phthalate is used extensively in scientific research, particularly in the following areas:
Chemistry: As a model compound for studying esterification and hydrolysis reactions.
Biology: In studies related to the biodegradation of phthalates and their environmental impact.
Medicine: Research on the potential endocrine-disrupting effects of phthalates.
Industry: Used in the development of new plasticizers and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of Mono(3-Methyl-2-pentyl) Phthalate involves its interaction with various molecular targets. As an endocrine-disrupting chemical, it can interfere with hormone synthesis, transport, and metabolism. It affects the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, which are crucial for neurodevelopmental processes . At the cellular level, it interacts with nuclear receptors in neural structures, potentially leading to neurological disorders .
Comparaison Avec Des Composés Similaires
Mono(3-Methyl-2-pentyl) Phthalate can be compared with other phthalates such as:
- Di-n-butyl phthalate (DBP)
- Diethyl phthalate (DEP)
- Di(2-ethylhexyl) phthalate (DEHP)
- Diisobutyl phthalate (DiBP)
Uniqueness
This compound is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for specific research applications, particularly in the study of esterification and hydrolysis reactions .
Propriétés
Formule moléculaire |
C14H18O4 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-(3-methylpentan-2-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-4-9(2)10(3)18-14(17)12-8-6-5-7-11(12)13(15)16/h5-10H,4H2,1-3H3,(H,15,16) |
Clé InChI |
KUGCEWICPJYZGH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)OC(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


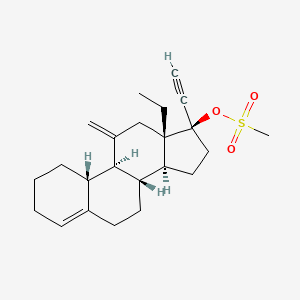
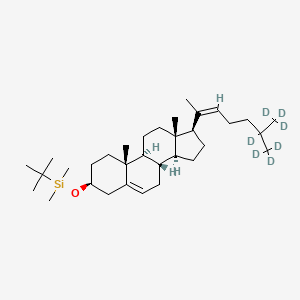
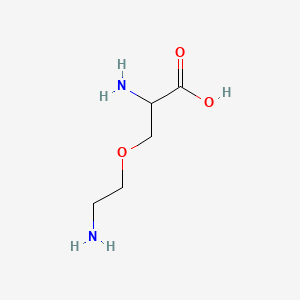
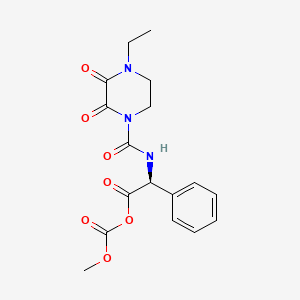
![2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13862459.png)
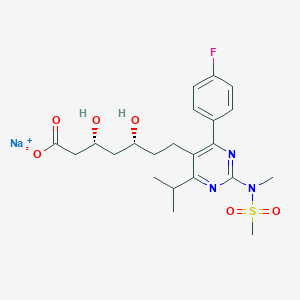
![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13862476.png)
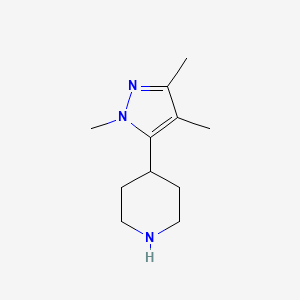
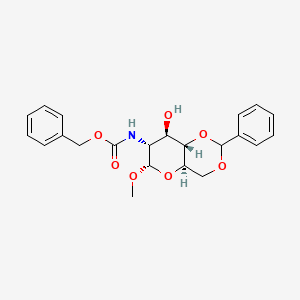

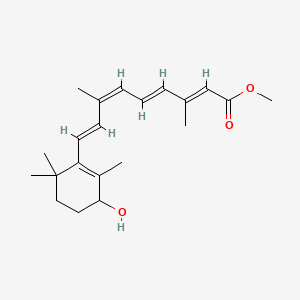
![N-[3-methoxy-4-[4-(methoxymethyl)pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B13862502.png)

